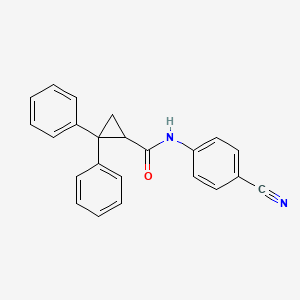
N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide, also known as DPC, is a synthetic compound that has been widely used in scientific research. It is a cyclopropane derivative that has been found to have various biological activities, including anticancer, anti-inflammatory, and analgesic effects.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood. However, it has been proposed that it works by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. It has also been suggested that it may interact with certain receptors in the brain to reduce pain and inflammation.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. Additionally, it has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its biological activities, making it a well-established compound for research. However, it also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the research of N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide. One direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other compounds for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 4-cyanobenzaldehyde and ethyl diazoacetate to form a cyclopropane intermediate. The intermediate is then treated with phenylmagnesium bromide to form the final product, N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide.
Scientific Research Applications
N-(4-cyanophenyl)-2,2-diphenylcyclopropanecarboxamide has been extensively studied for its biological activities. It has been found to have anticancer effects by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic effects by reducing inflammation and pain. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-cyanophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c24-16-17-11-13-20(14-12-17)25-22(26)21-15-23(21,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTZKQQLLLPSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2,2-diphenylcyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

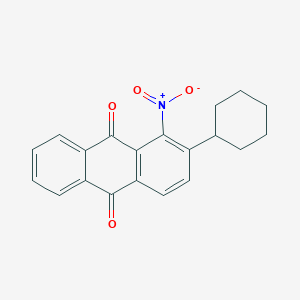
![N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B4883531.png)
![7-[(2-bromobenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4883533.png)
![3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B4883538.png)
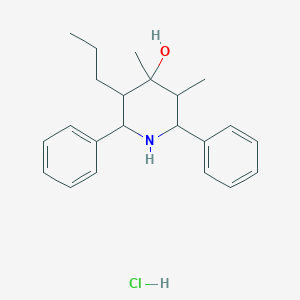
![5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4883553.png)
![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883559.png)
![4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4883566.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B4883572.png)
![2-(2-furyl)-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4883580.png)
![2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4883583.png)
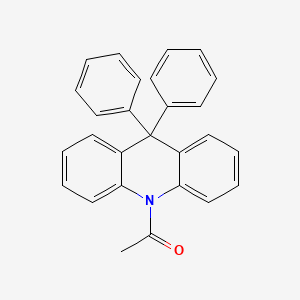
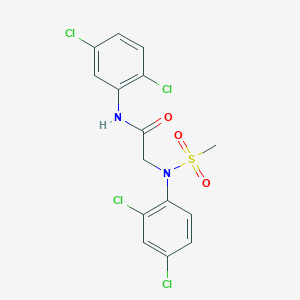
![3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4883629.png)